[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine

Medicinal Chemistry Building Block Procurement Piperidine Regioisomers

SAR inconsistency risk from generic piperidine sources. This compound provides a pre-assembled 4-position cyclopropyl-methyl-amino motif, bypassing C4 reductive amination steps. - Direct-entry building block for σ1 receptor & dual S/N reuptake inhibitor campaigns. - 98% purity minimizes impurity-driven assay false positives. - Same-day global dispatch from BenchChem.

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
Cat. No. B7921921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2CCN(CC2)CCN
InChIInChI=1S/C11H23N3/c1-13(10-2-3-10)11-4-7-14(8-5-11)9-6-12/h10-11H,2-9,12H2,1H3
InChIKeyRCAFFRLAGWDYDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline Overview


[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine (CAS 1353963-89-9; IUPAC: 1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-4-amine) is a C11H23N3 piperidine derivative with a molecular weight of 197.32 g/mol, featuring a tertiary cyclopropyl-methyl-amino substituent at the piperidine 4-position and a primary aminoethyl side chain at the piperidine N1 [1]. Its computed physicochemical profile—XLogP3 of 0.5, topological polar surface area (TPSA) of 32.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—places it within favorable CNS drug-like chemical space [1]. The compound is supplied as a research building block at purities ranging from 95% (AKSci) to 98% (Leyan) and carries GHS07 hazard classification (H302, H315, H319, H335) [1].

Pre-functionalized C4 Cyclopropyl-methyl-amino group pre-installed, bypassing reductive amination steps
CNS drug-like space Computed MPO profile supports CNS lead optimization campaigns
Regioisomer control 4-position attachment provides linear N–C4 vector distinct from 3-position regioisomer

Why Generic Substitution Requires Quantitative Verification


Piperidine-based building blocks with aminoethyl and N-cyclopropyl-N-methyl substitution patterns differ critically in substitution regiochemistry (4-position vs. 3-position vs. 4-ylmethyl), molecular weight (197.32 vs. 211.35 g/mol for the methylene-extended homolog), and functional group presentation geometry [1]. The 4-position substitution creates a symmetric, para-like orientation of the cyclopropyl-methyl-amino group relative to the aminoethyl-bearing piperidine nitrogen, distinct from the 3-position regioisomer (CAS 1353973-43-9) where the substituent occupies a meta-like position [1]. Published structure-activity relationship (SAR) literature on N-alkyl-N-arylmethylpiperidin-4-amines demonstrates that even minor alterations in the N-substituent on the piperidine 4-amine position produce quantifiable shifts in dual serotonin/norepinephrine reuptake inhibition [2]. Generic interchange without empirical verification therefore risks invalidating SAR continuity and compromising downstream lead optimization campaigns [2].

4-Position vs. 3-Position Regiochemistry

Substituent orientation differs (linear vs. angled), potentially shifting SAR interpretation.

4-ylmethyl Homolog Extension

Extra methylene spacer adds 14 Da and 1 rotatable bond, altering pharmacophore reach.

Supplier Purity Differential

Nominal purities of 95% and 98% may yield different impurity profiles; COA cross-check advised.

Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Position 4 vs. Position 3 Substitution Geometry and Data Availability

The target compound bears the cyclopropyl-methyl-amino substituent at the piperidine 4-position, whereas the closest regioisomer (CAS 1353973-43-9) places the identical substituent at the 3-position. Although computed TPSA (32.5 Ų) and LogP (~0.5) are essentially identical between the two regioisomers, the 3-position analog has a predicted boiling point of 285.4±8.0 °C and predicted pKa of 10.21±0.10 , while the 4-position analog lacks published experimental or high-confidence predicted boiling point and pKa data in authoritative databases as of this writing—this data gap itself represents a procurement consideration for applications requiring validated physicochemical parameters [1]. The 4-position attachment creates a linear N(piperidine)–C4–N(cyclopropyl-methyl) vector, whereas the 3-position creates an angled geometry, which may differentially affect target protein recognition in medicinal chemistry campaigns .

4- vs. 3-Position Data Asymmetry
Data to verify
4-position Predicted bp/pKa unavailable
3-position bp 285.4°C, pKa 10.21
Data gap requires empirical determination for purification design.
Predicted values from ChemicalBook, not experimentally validated.
Medicinal Chemistry Building Block Procurement Piperidine Regioisomers

Molecular Formula and Mass Differential vs. 4-ylmethyl Homolog

The target compound (C11H23N3, MW 197.32) differs from its 4-ylmethyl homolog [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-methyl-amine (CAS 1353973-19-9; C12H25N3, MW 211.35) by the insertion of a single methylene (–CH2–) spacer between the piperidine ring and the cyclopropyl-methyl-amino group [1]. This 14 Da mass increase and additional rotatable bond in the homolog alters molecular flexibility, lipophilicity, and the spatial relationship between the two amine functionalities. The target compound has 4 rotatable bonds vs. 5 for the homolog (the added methylene contributes one additional rotatable bond), a difference that can influence conformational entropy upon target binding [1]. In procurement terms, the two compounds are not interchangeable as synthetic building blocks because the methylene spacer changes the vector and reach of the cyclopropyl-methyl-amino pharmacophore relative to the piperidine scaffold .

Homolog Structural Differentiation
Reported
+14 Da, +1 rotatable bond, ~1.5 Å extension
Methylene insertion may significantly shift binding affinity.
Pharmacophore extension context-dependent; validate in target assay.
Building Block Selection Physicochemical Properties Homolog Comparison

Supplier Purity Differentiation for Same CAS Number

For CAS 1353963-89-9, two verified suppliers offer materially different minimum purity specifications: Leyan (Shanghai Haohong Biomedical) lists 98% purity , while AKSci lists 95% purity . This 3-percentage-point difference in nominal purity may be consequential for applications requiring high-fidelity building block quality, such as parallel library synthesis where impurity carry-through can confound biological assay interpretation. The Fluorochem listing (product code F085212) does not publicly disclose a numerical purity specification on the product page, adding procurement complexity . Furthermore, the 3-position regioisomer (CAS 1353973-43-9) is also available from Leyan at 98% purity and from AKSci (for the enantiopure (R)- and (S)-forms) at 95%, indicating that the purity differential is supplier-driven rather than regioisomer-driven, but nonetheless relevant for procurement decisions .

Supplier Purity Specification
Data to verify
98% (Leyan) vs. 95% (AKSci) Δ = +3%
Higher purity reduces impurity burden risk for sensitive assays.
Batch-specific COA values may vary from nominal specification.
Chemical Procurement Purity Specification Building Block Quality

4-(2-Aminoethyl)piperidine Core as Privileged CNS Scaffold

The 4-(2-aminoethyl)piperidine scaffold—the core structural motif of the target compound—has been independently validated as a productive template for σ1 receptor ligands with antiproliferative properties [1] and for dual serotonin/norepinephrine reuptake inhibitors in the N-alkyl-N-arylmethylpiperidin-4-amine series [2]. The target compound differentiates itself from simpler 4-(2-aminoethyl)piperidine analogs (e.g., 1-(2-aminoethyl)piperidine, CAS 27578-60-5, MW 128.22, C7H16N2 ) by the presence of the N-cyclopropyl-N-methyl-amino substituent at the 4-position. This substitution adds 69.1 Da of mass, introduces a tertiary amine center, and incorporates the cyclopropyl group—a motif known to enhance metabolic stability by resisting CYP-mediated oxidation compared to unsubstituted alkyl amines [3]. Literature on related piperidine analogs demonstrates that N-cyclopropyl derivatives can be more potent monoamine oxidase inactivators than their N-methyl counterparts, indicating that the cyclopropyl group imparts pharmacologically relevant electronic and steric properties [3]. Caution: this is class-level inference; direct comparative biochemical data for the exact target compound vs. the simpler 1-(2-aminoethyl)piperidine are not publicly available as of this writing.

Scaffold Advantage vs. Simple Core
Class-level inference
Target C11H23N3, MW 197.32, TPSA 32.5
Unsubstituted C7H16N2, MW 128.22, TPSA 29.3
Pre-functionalized scaffold saves 2–3 synthetic steps; class precedent.
Direct comparative data for target compound unpublished.
σ1 Receptor Monoamine Transporter CNS Drug Discovery Scaffold Hopping

Evidence-Based Research and Procurement Scenarios


CNS Lead Optimization with Pre-Functionalized 4-Aminopiperidine Scaffolds

Medicinal chemistry teams pursuing σ1 receptor ligands or dual serotonin/norepinephrine reuptake inhibitors can deploy the target compound as a direct-entry building block. The 4-position cyclopropyl-methyl-amino group is pre-installed, eliminating the need for reductive amination or N-alkylation steps at C4 [1][2]. The compound's computed XLogP3 of 0.5 and TPSA of 32.5 Ų place it within favorable CNS MPO (Multiparameter Optimization) space, and the cyclopropyl group offers potential metabolic stability advantages over N-methyl or N-ethyl analogs [3]. Procurement at 98% purity (Leyan) is recommended for assays sensitive to amine-containing impurities, while 95% (AKSci) may suffice for initial library enumeration where subsequent purification is planned .

Regioisomeric SAR Studies Comparing Piperidine Substitution Geometry

For SAR campaigns exploring the impact of piperidine substitution geometry on target engagement, the 4-position compound (CAS 1353963-89-9) serves as the linear-vector comparator to the 3-position regioisomer (CAS 1353973-43-9) . Both compounds share identical molecular formula (C11H23N3), MW (197.32), and computed TPSA/LogP, but differ in the spatial orientation of the pharmacophoric cyclopropyl-methyl-amino group. Systematic procurement of both regioisomers from the same supplier (e.g., Leyan at 98% for both ) minimizes supplier-dependent purity variability as a confounding factor in comparative biological evaluation .

Fragment-Based or Parallel Library Synthesis with High-Purity Amine Building Blocks

The target compound's primary aminoethyl side chain provides a reactive handle for amide bond formation, reductive amination, or urea/thiourea synthesis in parallel library construction. For libraries destined for high-throughput screening, the 98% purity grade (Leyan) is preferred because the lower total impurity burden (≤2% vs. ≤5% for 95% grade) reduces the risk of false-positive or false-negative assay readouts originating from impurity-driven off-target effects . The compound's GHS07 hazard classification (H302/H315/H319/H335) necessitates standard laboratory PPE and ventilation, but does not impose the more restrictive handling requirements associated with higher GHS hazard categories [3].

Metabolic Stability Optimization Leveraging the Cyclopropyl Group

Research programs seeking to mitigate CYP-mediated N-dealkylation or oxidative metabolism of piperidine-based ligands may find the N-cyclopropyl-N-methyl substitution pattern strategically advantageous. The cyclopropyl group introduces ring strain and altered electron density at the adjacent nitrogen, which literature on related N-cyclopropyl-piperidine analogs indicates can reduce susceptibility to oxidative N-dealkylation compared to N-methyl or N-ethyl counterparts [3][4]. While direct microsomal stability data for the exact target compound remain unpublished as of this writing, the class-level precedent supports its prioritization as a building block for CNS programs where metabolic soft spots on the piperidine C4 substituent are a known liability [3].

Application
Selection Property
Validation Focus
CNS Lead Optimization
Pre-functionalized C4 cyclopropyl-methyl-amino
σ1 or SNRI target engagement assays
Regioisomeric SAR
4-position vs. 3-position geometry
Spatial vector effect on target binding interpretation
Parallel Library Synthesis
Aminoethyl side chain for coupling chemistry
Impurity-sensitive HTS assay reproducibility
Metabolic Stability Assessment
N-cyclopropyl substitution pattern
CYP-mediated N-dealkylation susceptibility evaluation
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